molecular formula C9H7BrFN B12980710 3-bromo-5-fluoro-2-methyl-1H-indole

3-bromo-5-fluoro-2-methyl-1H-indole

Cat. No.: B12980710
M. Wt: 228.06 g/mol
InChI Key: YIBCUMYEGNESAP-UHFFFAOYSA-N
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Description

3-bromo-5-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine, fluorine, and methyl substituents on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a brominated and fluorinated phenylhydrazine derivative and a methyl-substituted ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted indoles, while nucleophilic substitution can produce a variety of substituted indoles depending on the nucleophile .

Scientific Research Applications

3-bromo-5-fluoro-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine can enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-fluoro-2-methyl-1H-indole is unique due to the specific combination of bromine, fluorine, and methyl substituents on the indole ring. This combination can result in unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrFN/c1-5-9(10)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3

InChI Key

YIBCUMYEGNESAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)Br

Origin of Product

United States

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